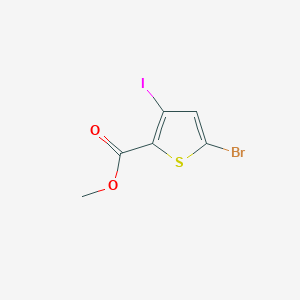

Methyl 5-Bromo-3-iodo-2-thiophenecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-ブロモ-3-ヨード-2-チオフェンカルボン酸メチルは、分子式C6H3BrIO2Sを持つ化学化合物です。これは、硫黄を含む5員環芳香族環であるチオフェンの誘導体です。

準備方法

合成経路と反応条件

5-ブロモ-3-ヨード-2-チオフェンカルボン酸メチルの合成は、通常、2-チオフェンカルボン酸メチルの臭素化とヨウ素化を伴います。このプロセスは、鉄(III)臭化物などの触媒の存在下、臭素を使用して2-チオフェンカルボン酸メチルを臭素化するところから始まります。 続いて、過酸化水素などの適切な酸化剤を使用してヨウ素化が行われます .

工業生産方法

この化合物の工業生産方法は、文献では十分に文書化されていません。一般的なアプローチは、ラボの合成手順をスケールアップし、試薬の適切な取り扱いと反応条件の最適化を確実に行い、高収率と純度を達成することになります。

化学反応の分析

反応の種類

5-ブロモ-3-ヨード-2-チオフェンカルボン酸メチルは、次のようなさまざまな種類の化学反応を起こすことができます。

置換反応: 臭素原子とヨウ素原子は、有機金属化合物などの試薬を使用して他の官能基と置換することができます。

カップリング反応: スズキ・ミヤウラカップリング反応に参加して炭素-炭素結合を形成することができます.

酸化還元反応: チオフェン環は、特定の条件下で酸化または還元することができます。

一般的な試薬と条件

置換反応: グリニャール試薬や有機リチウム化合物などの有機金属試薬。

カップリング反応: パラジウム触媒とボロン酸またはボロン酸エステル。

酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤。

還元: 水素化アルミニウムリチウムなどの還元剤。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、スズキ・ミヤウラカップリングはビアリール化合物を生成することができ、置換反応はさまざまな官能基化されたチオフェン誘導体を生成することができます。

科学研究への応用

5-ブロモ-3-ヨード-2-チオフェンカルボン酸メチルは、科学研究にいくつかの応用があります。

化学: これは、より複雑な有機分子の合成におけるビルディングブロックとして使用され、特に医薬品や農薬の開発に使用されます.

生物学: その誘導体は、抗菌作用や抗がん作用を含む潜在的な生物活性について研究されています.

医学: 薬物開発のための前駆体としての可能性を探るための研究が進行中です。

科学的研究の応用

Methyl 5-Bromo-3-iodo-2-thiophenecarboxylate has several applications in scientific research:

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

作用機序

5-ブロモ-3-ヨード-2-チオフェンカルボン酸メチルの作用機序は、その特定の用途によって異なります。生物系では、その誘導体は、酵素や受容体などの分子標的に作用し、その活性を調節することがあります。 関与する正確な経路は、現在も研究中であり、特定の誘導体とその目的の使用によって異なる場合があります .

類似の化合物との比較

類似の化合物

2-ブロモ-3-チオフェンカルボン酸メチル: 類似の構造をしていますが、ヨウ素原子は欠けています.

2-ヨード-3-チオフェンカルボン酸メチル: 類似の構造をしていますが、臭素原子は欠けています。

2,5-ジブロモ-3-チオフェンカルボン酸メチル: 臭素1個とヨウ素1個ではなく、臭素2個を持っています.

ユニークさ

5-ブロモ-3-ヨード-2-チオフェンカルボン酸メチルは、チオフェン環に臭素原子とヨウ素原子の両方が存在することでユニークです。この二重ハロゲン化は、独自の反応性をもたらし、さまざまな化学修飾を可能にするため、有機合成において貴重な中間体となります。

類似化合物との比較

Similar Compounds

Methyl 2-Bromo-3-thiophenecarboxylate: Similar structure but lacks the iodine atom.

Methyl 2-Iodo-3-thiophenecarboxylate: Similar structure but lacks the bromine atom.

Methyl 2,5-Dibromo-3-thiophenecarboxylate: Contains two bromine atoms instead of one bromine and one iodine.

Uniqueness

Methyl 5-Bromo-3-iodo-2-thiophenecarboxylate is unique due to the presence of both bromine and iodine atoms on the thiophene ring. This dual halogenation provides distinct reactivity and allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

特性

分子式 |

C6H4BrIO2S |

|---|---|

分子量 |

346.97 g/mol |

IUPAC名 |

methyl 5-bromo-3-iodothiophene-2-carboxylate |

InChI |

InChI=1S/C6H4BrIO2S/c1-10-6(9)5-3(8)2-4(7)11-5/h2H,1H3 |

InChIキー |

RUCGHVXFPJVDHB-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1=C(C=C(S1)Br)I |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Difluoromethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline](/img/structure/B12073814.png)

![2-(5-Fluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B12073818.png)

![2-Methyl-N-[(3R)-piperidin-3-yl]pyridine-3-carboxamide](/img/structure/B12073825.png)

![(5-Amino-4'-fluoro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B12073870.png)